1-(2,2-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(2,2-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is an organic compound that features a pyrrolidine ring substituted with a fluoropropanol group
Preparation Methods
The synthesis of 1-(2,2-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,2-dimethylpyrrolidine with a fluorinated alcohol under specific conditions. The reaction conditions often include the use of a base to deprotonate the alcohol, facilitating the nucleophilic attack on the pyrrolidine ring. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2,2-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoropropanol group to a hydrocarbon chain.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The fluoropropanol group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2,2-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol include:
1-(2,2-Dimethylpyrrolidin-1-yl)-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(2,2-Dimethylpyrrolidin-1-yl)-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
1-(2,2-Dimethylpyrrolidin-1-yl)-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H18FNO |
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Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-(2,2-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO/c1-9(2)4-3-5-11(9)7-8(12)6-10/h8,12H,3-7H2,1-2H3 |
InChI Key |
GLRJIPAMNHDWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1CC(CF)O)C |
Origin of Product |
United States |
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